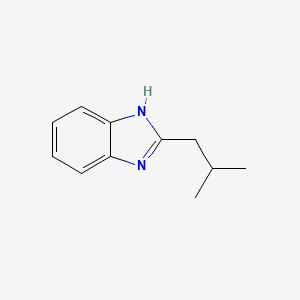

2-Isobutyl-1H-benzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSHJXKBLINVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342631 | |

| Record name | 2-Isobutyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660795 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5851-45-6 | |

| Record name | 2-Isobutyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Isobutyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 2-Isobutyl-1H-benzimidazole, a member of the benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their recurrence in a wide array of bioactive compounds and pharmaceuticals.[1] This guide details a common and effective synthetic route and outlines the standard analytical procedures for structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of this compound is efficiently achieved via the Phillips condensation reaction. This established method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.[2][3] For the target compound, o-phenylenediamine is reacted with isovaleric acid (3-methylbutanoic acid).[4][5]

The reaction proceeds by an initial acylation of one of the amino groups of o-phenylenediamine, followed by an intramolecular cyclization via nucleophilic attack of the second amino group on the carbonyl carbon, and subsequent dehydration to form the imidazole ring.[2]

Experimental Protocol: Phillips Condensation

This protocol outlines the synthesis of this compound from o-phenylenediamine and isovaleric acid.

Materials:

-

o-Phenylenediamine (C₆H₈N₂)[6]

-

Isovaleric acid (3-methylbutanoic acid, C₅H₁₀O₂)[4]

-

4M Hydrochloric Acid (HCl)

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Ethanol

-

Water (distilled or deionized)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Beakers and standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (e.g., 0.1 mol, 10.81 g).

-

Reagent Addition: To the flask, add isovaleric acid (e.g., 0.1 mol, 10.21 g) and 4M hydrochloric acid (e.g., 50 mL).

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Reaction Completion: Continue refluxing for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.[7]

-

Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding a 10% sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.[7]

-

Precipitation and Isolation: The crude product will precipitate out of the aqueous solution upon neutralization. Cool the mixture further in an ice bath to maximize precipitation.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol-water mixture, to yield the purified this compound.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Characterization

The structural identity and purity of the synthesized this compound are confirmed using a combination of physicochemical and spectroscopic methods.[8]

Physicochemical Properties

The fundamental physical and chemical properties of the compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂ | [9] |

| Molecular Weight | 174.24 g/mol | [9][10] |

| Appearance | Solid (typically off-white to light brown crystals) | N/A |

| CAS Number | 5851-45-6 | [9] |

Spectroscopic Analysis

Spectroscopic analysis is essential for the unambiguous structural elucidation of the synthesized molecule.[11]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.[12]

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~ 7.10 - 7.60 | Multiplet (m) | 4H | C4, C5, C6, C7-H |

| Imidazole Proton | > 12.0 (in DMSO-d₆) | Broad Singlet (br s) | 1H | N1-H |

| Methylene Protons | ~ 2.80 - 2.90 | Doublet (d) | 2H | -CH₂- |

| Methine Proton | ~ 2.10 - 2.30 | Multiplet (m) | 1H | -CH(CH₃)₂ |

| Methyl Protons | ~ 0.90 - 1.00 | Doublet (d) | 6H | -CH(CH₃)₂ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Imidazole Carbon | ~ 155 - 158 | C2 |

| Aromatic Carbons | ~ 110 - 145 | C3a, C4, C5, C6, C7, C7a |

| Methylene Carbon | ~ 38 - 40 | -CH₂- |

| Methine Carbon | ~ 28 - 30 | -CH(CH₃)₂ |

| Methyl Carbons | ~ 22 - 24 | -CH(CH₃)₂ |

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[13]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Imidazole) | 3300 - 3500 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=N Stretch (Imidazole) | 1620 - 1640 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[14]

-

Molecular Ion Peak (M⁺): Expected at m/z = 174.

-

Key Fragmentation: A prominent fragment is often observed corresponding to the loss of the isobutyl group (M - 57), resulting in a benzimidazolium cation.

Conclusion

This guide has detailed a reliable and widely used method for the synthesis of this compound via the Phillips condensation. The provided experimental protocol serves as a robust starting point for its preparation in a laboratory setting. Furthermore, the comprehensive characterization data, including tabulated spectroscopic values and workflows, offers researchers the necessary tools for the structural verification and quality control of the synthesized compound. This foundational information is critical for professionals engaged in the exploration of benzimidazole derivatives for drug discovery and development.

References

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adichemistry.com [adichemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. banglajol.info [banglajol.info]

- 8. benchchem.com [benchchem.com]

- 9. scbt.com [scbt.com]

- 10. labsolu.ca [labsolu.ca]

- 11. benchchem.com [benchchem.com]

- 12. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

2-Isobutyl-1H-benzimidazole chemical properties and structure

An In-depth Technical Guide on the Chemical Properties and Structure of 2-Isobutyl-1H-benzimidazole

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below, providing a baseline for its handling and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂ | [1] |

| Molecular Weight | 174.24 g/mol | [1][2] |

| CAS Number | 5851-45-6 | [1] |

| Appearance | Solid | |

| Melting Point | 153 - 154 °C | [2] |

| Solubility | >26.1 µg/mL (at pH 7.4) | [2] |

Structural Information

The structural identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | |

| SMILES | CC(C)CC1=NC2=CC=CC=C2N1 | |

| InChI | InChI=1S/C11H14N2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13) | [1] |

| InChIKey | HITWHALOZBMLHY-UHFFFAOYSA-N | [2] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the condensation of o-phenylenediamine with isovaleric acid, a method adapted from the Phillips-Ladenburg benzimidazole synthesis.[3]

Materials:

-

o-phenylenediamine

-

Isovaleric acid

-

4M Hydrochloric acid

-

Ammonium hydroxide

-

Ethanol

-

Activated charcoal

Procedure:

-

A mixture of o-phenylenediamine (1 equivalent) and isovaleric acid (1.2 equivalents) in 4M hydrochloric acid is heated under reflux for a specified duration, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solution is then neutralized with ammonium hydroxide to precipitate the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is recrystallized from aqueous ethanol, with activated charcoal used for decolorization, to yield pure this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5]

-

Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer.

-

Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS). The multiplicity, integration, and coupling constants are analyzed to confirm the isobutyl group and the benzimidazole core structure.

Infrared (IR) Spectroscopy [4][6]

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to N-H, C-H (aromatic and aliphatic), and C=N bonds to confirm the functional groups present in the molecule.

Mass Spectrometry (MS) [4][7][8]

-

Sample Introduction: The sample is introduced into the mass spectrometer.

-

Ionization: An appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.

-

Mass Analysis: The resulting ions are analyzed by a mass analyzer.

-

Data Interpretation: The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to further support the proposed structure.

Caption: Workflow for the structural elucidation of a synthesized compound.

Biological Activity and Signaling Pathways

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties.[9][10][11][12] The specific biological activities of this compound are an active area of research.

The anticancer activity of many benzimidazole derivatives has been attributed to their ability to interfere with various cellular processes.[10][13] One of the key mechanisms involves the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[13]

Caption: Inhibition of DNA topoisomerase I by benzimidazole derivatives.

References

- 1. labsolu.ca [labsolu.ca]

- 2. Benzimidazole, 2-butyl- | C11H14N2 | CID 22122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. isca.me [isca.me]

- 12. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Isobutyl-1H-benzimidazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-isobutyl-1H-benzimidazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific molecule, this guide presents a detailed analysis based on predicted spectroscopic behavior, supported by data from structurally analogous compounds. The methodologies provided are standardized protocols for the spectroscopic analysis of benzimidazole derivatives.

Predicted Spectroscopic Data

The structural characteristics of this compound, which include the benzimidazole core and the isobutyl substituent at the 2-position, are expected to produce distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are crucial for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display characteristic signals for the aromatic protons of the benzimidazole ring, the N-H proton, and the aliphatic protons of the isobutyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.3 | Singlet (broad) | 1H | N-H |

| ~7.5 - 7.6 | Multiplet | 2H | Ar-H (H-4 and H-7) |

| ~7.1 - 7.2 | Multiplet | 2H | Ar-H (H-5 and H-6) |

| ~2.8 | Doublet | 2H | -CH₂- |

| ~2.2 | Multiplet | 1H | -CH(CH₃)₂ |

| ~1.0 | Doublet | 6H | -CH(CH₃)₂ |

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the carbon skeleton. The chemical shifts are influenced by the electronic environment of each carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=N (C-2) |

| ~138 | Aromatic C (C-3a and C-7a) |

| ~122 | Aromatic C (C-5 and C-6) |

| ~115 | Aromatic C (C-4 and C-7) |

| ~38 | -CH₂- |

| ~29 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching |

| ~3100 - 3000 | Aromatic C-H stretching |

| ~2960 - 2870 | Aliphatic C-H stretching |

| ~1625 | C=N stretching |

| ~1450 | Aromatic C=C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula for this compound is C₁₁H₁₄N₂ with a molecular weight of 174.24 g/mol .[1]

| m/z | Assignment |

| 174 | [M]⁺ (Molecular ion) |

| 131 | [M - C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are outlined below. These are generalized procedures adapted from established literature for benzimidazole derivatives.[2][3]

Synthesis of this compound

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative.[4][5]

Procedure:

-

A mixture of o-phenylenediamine (1 equivalent) and isovaleric acid (1.1 equivalents) is heated, often in the presence of a dehydrating agent or a catalyst such as a mineral acid.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution).

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[6]

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required.

Data Processing:

-

Process the raw data using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Infrared (IR) Spectroscopy

Sample Preparation:

-

For the KBr pellet method, mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.[6][7]

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion or after separation using gas chromatography (GC) or liquid chromatography (LC).

Ionization:

-

Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.[7]

Mass Analysis:

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a synthesized compound using various spectroscopic techniques.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Isobutyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Isobutyl-1H-benzimidazole. The content herein is designed to serve as a comprehensive resource for researchers and professionals engaged in the structural elucidation and characterization of benzimidazole derivatives, which are a cornerstone in medicinal chemistry and drug development. This document outlines predicted spectral data based on analogous compounds, detailed experimental protocols for acquiring high-quality NMR spectra, and visual representations of the molecular structure and its NMR correlations.

Introduction to this compound and its Spectroscopic Characterization

This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds, which are integral to numerous pharmacologically active agents. The isobutyl substituent at the 2-position significantly influences the molecule's electronic environment and, consequently, its NMR spectral characteristics. Accurate interpretation of its ¹H and ¹³C NMR spectra is crucial for confirming its chemical identity and purity.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, coupling constants (J), and assignments for the protons of this compound. These predictions are based on the analysis of structurally similar 2-alkyl-substituted benzimidazoles.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 / H-7 | 7.50 - 7.60 | Multiplet | - |

| H-5 / H-6 | 7.15 - 7.25 | Multiplet | - |

| -CH₂- (isobutyl) | 2.80 - 2.90 | Doublet | ~7.2 |

| -CH- (isobutyl) | 2.10 - 2.20 | Multiplet (Septet) | ~6.8 |

| -CH₃ (isobutyl) | 0.95 - 1.05 | Doublet | ~6.6 |

| N-H | 12.0 - 12.5 | Broad Singlet | - |

Note: The chemical shift of the N-H proton is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The table below details the predicted ¹³C NMR chemical shifts for this compound. These values are extrapolated from data on analogous 2-substituted benzimidazoles.[2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155.0 - 156.0 |

| C-3a / C-7a | 138.0 - 139.0 |

| C-4 / C-7 | 121.0 - 122.0 |

| C-5 / C-6 | 114.0 - 115.0 |

| -CH₂- (isobutyl) | 38.0 - 39.0 |

| -CH- (isobutyl) | 28.0 - 29.0 |

| -CH₃ (isobutyl) | 22.0 - 23.0 |

Experimental Protocols for NMR Analysis

Acquiring high-resolution ¹H and ¹³C NMR spectra is fundamental for the structural verification of this compound. The following is a generalized experimental protocol.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the synthesized and purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for benzimidazole derivatives as it effectively dissolves the compound and allows for the observation of the N-H proton.[1][3] Chloroform-d (CDCl₃) can also be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[3]

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1][3]

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 16 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the structure of this compound and the key NMR correlations.

Caption: Molecular structure of this compound.

Caption: Key ¹H-¹H J-coupling correlations in this compound.

Caption: Predicted ¹³C NMR chemical shift regions for this compound.

References

Navigating the Physicochemical Landscape of 2-Isobutyl-1H-benzimidazole: A Technical Guide to Solubility and Stability

For Immediate Release

Shanghai, China – December 27, 2025 – In the landscape of pharmaceutical development, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful translation from a laboratory curiosity to a clinical reality. This technical guide provides an in-depth analysis of the solubility and stability of 2-Isobutyl-1H-benzimidazole, a molecule of significant interest within the benzimidazole class of heterocyclic compounds known for their diverse pharmacological activities. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering a foundational understanding supported by established experimental protocols and predictive insights.

While specific, publicly available quantitative solubility and stability data for this compound is limited, this guide synthesizes general knowledge of the benzimidazole scaffold with standardized methodologies to empower researchers in their investigations. The functional group at the 2-position of the benzimidazole ring plays a significant role in defining the molecule's physicochemical properties.[1][2]

Predicted Solubility Profile

The molecular structure of this compound, featuring a non-polar isobutyl group and the polar benzimidazole core, suggests a varied solubility profile. The benzimidazole ring's nitrogen atoms can participate in hydrogen bonding, while the isobutyl group imparts lipophilic character.[3] Based on the behavior of structurally related benzimidazoles, a predicted solubility profile is presented in Table 1. It is anticipated that the solubility will be influenced by the solvent's polarity, with moderate solubility in polar protic and aprotic solvents and lower solubility in non-polar solvents. The solubility of benzimidazoles in alcohols generally decreases as the alkyl chain length of the alcohol increases.[4][5]

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The benzimidazole core can engage in hydrogen bonding, but the isobutyl group reduces aqueous solubility. Solubility in alcohols is generally higher than in water for benzimidazoles.[4][5] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can effectively solvate the benzimidazole ring through dipole-dipole interactions without the competing hydrogen bonding of the solvent with itself. |

| Non-Polar | Toluene, Hexane, Dichloromethane | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. However, some solubility in chlorinated solvents like dichloromethane has been observed for other benzimidazoles.[6] |

| Aqueous Buffers | Acidic (e.g., pH 1-3), Basic (e.g., pH 9-11) | Increased at Low and High pH | Benzimidazoles are amphoteric. The basic nitrogen atoms can be protonated in acidic solutions, and the N-H proton can be removed in strongly basic solutions, forming salts that are generally more water-soluble.[7] |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, standardized experimental protocols should be employed. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of compounds with low to moderate solubility.[8]

Shake-Flask Method Protocol

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[3]

-

Equilibration: The vials are agitated in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid.[8]

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.[3]

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL, µg/mL, or mol/L.

Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, storage conditions, and formulation development.[9][10] Stability testing for this compound should be conducted according to established guidelines, which involve subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[11][12][13]

Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule.[14] These studies typically involve exposing the compound to conditions more severe than those it would encounter during storage.[9][13]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60 °C) | Cleavage of the imidazole ring or other acid-labile bonds.[14] |

| Base Hydrolysis | 0.1 M NaOH, room temperature or gentle heat | Ring opening of the benzimidazole nucleus or hydrolysis of other susceptible functional groups.[14] |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of the benzimidazole ring, potentially leading to N-oxides or other oxidized species.[14] Benzimidazole rings can undergo opening under oxidative conditions.[15] |

| Thermal Stress | Solid and solution exposed to elevated temperatures (e.g., 60-80 °C) | General thermal decomposition. |

| Photostability | Exposure to light in a photostability chamber (ICH Q1B) | Photolytic degradation, which can involve complex radical reactions.[11] |

Long-Term Stability Studies

Following forced degradation, long-term stability studies are conducted under controlled temperature and humidity conditions to establish a product's shelf-life.[9][10][11] The frequency of testing is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][11]

A comprehensive study on the stability of various benzimidazole drug residues in different matrices found that storage at -20 °C or -80 °C is generally suitable for working solutions, and for some compounds in muscle tissue, storage at -20 °C was necessary for stability.[16] This suggests that frozen storage is likely appropriate for this compound to maintain its integrity over time.

Conclusion

While specific experimental data for this compound remains to be published, this technical guide provides a robust framework for its physicochemical characterization. By leveraging knowledge of the broader benzimidazole class and employing standardized experimental protocols, researchers can effectively determine the solubility and stability profiles of this compound. This essential data will underpin rational formulation design and accelerate the development of this compound as a potential therapeutic agent.

References

- 1. A Comprehensive Study of N-Butyl-1H-Benzimidazole [mdpi.com]

- 2. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. japsonline.com [japsonline.com]

- 10. www3.paho.org [www3.paho.org]

- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. pharmtech.com [pharmtech.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of 2-Alkyl-Benzimidazoles: A Technical Guide

A comprehensive overview of the discovery, history, and key experimental methodologies of 2-alkyl-benzimidazole compounds for researchers, scientists, and drug development professionals.

The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the structure of numerous therapeutic agents. Among its varied derivatives, 2-alkyl-benzimidazoles have carved a significant niche, demonstrating a broad spectrum of biological activities that have led to the development of crucial drugs. This technical guide delves into the historical milestones of their discovery, outlines key synthetic methodologies with detailed experimental protocols, presents quantitative biological data, and visualizes the core mechanisms of action and experimental workflows.

A Historical Journey: From Serendipity to Rational Design

The story of benzimidazoles begins in 1872 with the work of Hoebrecker, who first synthesized a derivative, 2,5-dimethyl-1H-benzo[d]imidazole, through the reduction of 2-nitro-4-methylacetanilide.[1][2] This was soon followed by the work of Ladenburg and Wundt in 1878, who synthesized the same compound by refluxing 3,4-diaminotoluene with acetic acid.[1][2] These early syntheses laid the groundwork for the development of more general and robust methods for creating the benzimidazole core.

Two classical methods have dominated the synthesis of 2-substituted benzimidazoles: the Phillips-Ladenburg and the Weidenhagen reactions.[3][4][5] The Phillips-Ladenburg reaction , a condensation reaction between an o-phenylenediamine and a carboxylic acid in the presence of a dilute mineral acid, proved to be particularly effective for the synthesis of 2-alkyl-benzimidazoles.[6][7] The Weidenhagen reaction involves the condensation of an o-phenylenediamine with an aldehyde or ketone.[3][4] While initially challenged by harsh reaction conditions, these methods have been refined over the decades, with modern variations offering milder conditions and higher yields.

The therapeutic potential of benzimidazoles came into the spotlight in the mid-20th century with the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of vitamin B12.[1] This discovery spurred intense interest in the biological activities of benzimidazole derivatives, leading to the development of a wide array of drugs.

A Timeline of Key Discoveries:

-

1872: Hoebrecker reports the first synthesis of a benzimidazole derivative.[1][2]

-

1878: Ladenburg and Wundt develop a synthesis method by refluxing a diamine with acetic acid.[1][2]

-

1950s: The discovery of a benzimidazole core in vitamin B12 fuels research into their biological significance.[1]

-

1980s: The development of proton pump inhibitors (PPIs), such as omeprazole, revolutionizes the treatment of acid-related stomach disorders.[8]

-

Ongoing: Continuous research and development lead to the discovery of new 2-alkyl-benzimidazole derivatives with a wide range of therapeutic applications, including antiviral, anthelmintic, and anticancer agents.[9]

Synthetic Methodologies and Experimental Protocols

The synthesis of 2-alkyl-benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with an aliphatic aldehyde or carboxylic acid.

Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids

This method involves the reaction of an o-phenylenediamine with an aliphatic carboxylic acid, typically under acidic conditions and with heating.

A solution of an aliphatic carboxylic acid (0.01 mole) and o-phenylenediamine (0.01 mole) in toluene (10 ml) is mixed with p-toluenesulfonic acid (p-TsOH) (20 ml). The mixture is then refluxed for 2-3 hours. After cooling, the product is filtered and dried.[10]

Weidenhagen Reaction: Condensation with Aliphatic Aldehydes

This approach utilizes the condensation of an o-phenylenediamine with an aliphatic aldehyde. Modern modifications often employ mild catalysts and solvents to improve yields and reduce reaction times.

A mixture of o-phenylenediamine (1.0 mmol), an aliphatic aldehyde (1.0 mmol), and a sulfur reagent such as sodium hydrogen sulfite (1.0 mmol) in N,N-dimethylacetamide (DMA) (2.0 mL) is heated at 100°C for 2 hours. The reaction mixture is then concentrated in vacuo, and the residue is purified by flash chromatography.[11]

For a more specific example, a DMA (10 mL) solution of cyclohexyl aldehyde (6.1 mL, 50.0 mmol) is added dropwise to a heated mixture of o-phenylenediamine (5.41 g, 50.0 mmol) and sodium hydrogen sulfite (5.21 g, 50.0 mmol) in DMA (50 mL) over a 10-minute period at 100°C and stirred under the same conditions. After the reaction is complete, the mixture is cooled, and 2% sodium carbonate (10 mL) is added at a temperature below 40°C. Stirring is continued for approximately 2 hours. The solid product is collected by suction, washed with water, and dried in the air.[11]

Quantitative Biological Activity of 2-Alkyl-Benzimidazoles

The 2-alkyl-benzimidazole scaffold has been a fruitful source of compounds with diverse biological activities. The following tables summarize some of the quantitative data for their anticancer and antimicrobial activities.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 2-(Heptyl)-1H-benzo[d]imidazole | MDA-MB-231 | Antiproliferative | 33.10 ± 2.15 | [12] |

| 2-(Heptyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazole | MDA-MB-231 | Antiproliferative | 16.38 ± 0.98 | [12] |

| 2-(Butyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazole | MDA-MB-231 | Antiproliferative | 29.39 ± 0.71 | [12] |

| 2-(Heptyl)-1-(p-chlorobenzyl)-1H-benzo[d]imidazole | MDA-MB-231 | Antiproliferative | 39.07 ± 2.72 | [12] |

| Compound 23a | A549 | Anticancer | 9.73 | [13] |

| Compound 23a | MCF-7 | Anticancer | 8.91 | [13] |

| Compound 23a | HEP-G2 | Anticancer | 10.93 | [13] |

| Compound 23a | OVCAR-3 | Anticancer | 10.76 | [13] |

| Alkylsulfonyl Benzimidazole Derivative | Bcl-2 | Anticancer | - | [14] |

Table 1: Anticancer Activity of Selected 2-Alkyl-Benzimidazole Derivatives.

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| 2-(Heptyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazole | Streptococcus faecalis | Antibacterial | 8 | [12] |

| 2-(Heptyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazole | Staphylococcus aureus | Antibacterial | 4 | [12] |

| 2-(Heptyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazole | MRSA | Antibacterial | 4 | [12] |

| 2-(Ethyl)-1H-benzo[d]imidazole | Candida albicans | Antifungal | 64 | [12] |

| 2-(Propyl)-1H-benzo[d]imidazole | Candida albicans | Antifungal | 64 | [12] |

| 2-(Pentyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazole | Candida albicans | Antifungal | 64 | [12] |

| 2-(Heptyl)-1-(p-methoxybenzyl)-1H-benzo[d]imidazole | Candida albicans | Antifungal | 64 | [12] |

Table 2: Antimicrobial Activity of Selected 2-Alkyl-Benzimidazole Derivatives.

Key Experimental and Biological Pathways

The therapeutic effects of 2-alkyl-benzimidazoles stem from their interaction with specific biological targets. The following diagrams, generated using the DOT language, illustrate some of the key synthetic workflows and mechanisms of action.

Synthetic Workflows

Mechanisms of Action

Conclusion

The journey of 2-alkyl-benzimidazole compounds from their initial synthesis in the 19th century to their current status as indispensable therapeutic agents is a testament to the power of chemical synthesis and medicinal chemistry. Their versatile biological activities continue to inspire the development of new derivatives with improved efficacy and safety profiles. This technical guide provides a foundational understanding of their history, synthesis, and mechanisms of action, serving as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 6. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]

- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Theoretical and Computational Vistas of 2-Isobutyl-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Isobutyl-1H-benzimidazole, a heterocyclic compound with potential applications in medicinal chemistry. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related 2-alkyl-benzimidazoles and established computational methodologies to present a predictive yet robust profile. This document covers its synthesis, predicted spectroscopic data, and detailed protocols for theoretical and computational analyses.

Molecular Structure and Properties

This compound (also known as 2-(2-methylpropyl)-1H-benzimidazole) consists of a benzimidazole core with an isobutyl group attached at the 2-position. The benzimidazole scaffold is a known pharmacophore, and the nature of the substituent at the 2-position can significantly influence its biological activity.

Molecular Information:

| Property | Value |

| CAS Number | 5851-45-6[1] |

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 174.24 g/mol |

digraph "2_Isobutyl_1H_benzimidazole" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of this compound", width="6", height="4", bgcolor="#F1F3F4"]; node [fontname="Arial", fontsize=10, style=filled, shape=circle, width=0.3, height=0.3, fixedsize=true]; edge [fontname="Arial", fontsize=10];// Benzene ring C1 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C2 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C3 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C4 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C5 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C6 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];

// Imidazole ring N1 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C7 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; N2 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Isobutyl group C8 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C9 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C10 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C11 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges for Benzimidazole core C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- N1 [label=""]; C2 -- N2 [label=""]; N1 -- C7 [label=""]; C7 -- N2 [label=""]; C5 -- C7 [style=invis]; // for layout

// Edges for Isobutyl group C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C9 -- C11 [label=""];

// Hydrogen atoms (implicit) H1[label="H", shape=plaintext, fontcolor="#5F6368"]; N1 -- H1[style=dashed, color="#5F6368"]; }

Synthesis Protocol

The synthesis of 2-alkyl-substituted benzimidazoles is commonly achieved through the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid.[2][3][4]

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and 3-methylbutanoic acid (1.1 eq).

-

Acid Addition: Add 4M hydrochloric acid to the mixture. The amount should be sufficient to act as a catalyst and keep the reactants in solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 100°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a base, such as concentrated ammonium hydroxide, until a precipitate forms.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure this compound.

Spectroscopic Analysis (Predicted)

The following spectroscopic data are predicted based on the analysis of related compounds such as 2-methyl-1H-benzimidazole and 2-ethyl-1H-benzimidazole, and general spectroscopic principles.[5][6]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group and the aromatic protons of the benzimidazole core. The NH proton signal is typically broad and may appear over a wide chemical shift range.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.2 | br s | 1H | N-H |

| ~7.5-7.6 | m | 2H | Ar-H |

| ~7.1-7.2 | m | 2H | Ar-H |

| ~2.8 | d | 2H | -CH₂- |

| ~2.2 | m | 1H | -CH(CH₃)₂ |

| ~1.0 | d | 6H | -CH(CH₃)₂ |

-

13C NMR: The carbon NMR will show signals for the benzimidazole core and the four distinct carbons of the isobutyl group.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 | C2 (imidazole) |

| ~140, ~135 | C3a, C7a (bridgehead) |

| ~122 | C5, C6 |

| ~115 | C4, C7 |

| ~38 | -CH₂- |

| ~29 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic vibrational bands for the N-H, C-H, C=N, and C=C bonds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400-3000 (broad) | N-H stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~2960, 2870 | Aliphatic C-H stretching |

| ~1620 | C=N stretching |

| ~1450, 1400 | C=C aromatic ring stretching |

3.3. UV-Visible (UV-Vis) Spectroscopy

In a solvent like ethanol or acetonitrile, this compound is expected to show absorption bands in the UV region, characteristic of the benzimidazole chromophore.[7][8]

| Predicted λmax (nm) | Electronic Transition |

| ~245 | π → π |

| ~275 | π → π |

| ~282 | π → π* |

Theoretical and Computational Studies

4.1. Density Functional Theory (DFT) Studies

DFT calculations can provide valuable insights into the geometric, electronic, and spectroscopic properties of this compound.

Methodology:

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

-

Method: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) or a similar split-valence basis set with diffuse and polarization functions.

-

Calculations:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

-

Frontier Molecular Orbitals (HOMO-LUMO): To analyze the electronic transitions, chemical reactivity, and calculate the energy gap.

-

Molecular Electrostatic Potential (MEP): To identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Predicted/Representative DFT Data:

| Parameter | Predicted/Representative Value | Significance |

| HOMO Energy | ~ -6.0 eV | Electron-donating ability |

| LUMO Energy | ~ -1.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 3.5 D | Polarity of the molecule |

4.2. Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Given that some benzimidazole derivatives exhibit anti-inflammatory and analgesic properties, potential targets could include cyclooxygenase (COX) enzymes or other proteins involved in inflammation pathways.[11][12][13]

Methodology:

-

Software: AutoDock Vina, GOLD, or similar docking programs.

-

Target Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.

-

Docking Simulation: Run the docking algorithm to predict the binding poses and calculate the binding affinity.

-

Analysis: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.

Hypothetical Molecular Docking Results (vs. a generic kinase):

| Parameter | Hypothetical Value |

| Binding Affinity | -7.0 to -9.0 kcal/mol |

| Key Interacting Residues | Interactions with both hydrophobic and polar residues in the active site. |

Potential Biological Activity

While direct biological studies on this compound are scarce, a patent for 2-substituted benzimidazole compounds suggests potential anti-inflammatory and analgesic properties for derivatives with an isobutyl group on the phenyl ring. The benzimidazole scaffold is present in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[14] Therefore, it is plausible that this compound could exhibit similar activities, warranting further biological evaluation.

Conclusion

This technical guide provides a detailed theoretical and computational framework for the study of this compound. Although specific experimental data is limited, the provided protocols for synthesis and computational analysis, along with predicted spectroscopic data, offer a solid foundation for researchers and drug development professionals interested in this molecule. Further experimental validation is necessary to confirm these predictions and to fully elucidate the physicochemical and biological properties of this compound.

References

- 1. Full text of "1980 cumulative indexes to EPA/NIH mass spectral data base" [archive.org]

- 2. Synthesis, characterization and biological evaluation of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW | Semantic Scholar [semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Comprehensive Study of N-Butyl-1H-Benzimidazole | MDPI [mdpi.com]

- 10. Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Isobutyl Substituent Effects on Benzimidazole Electronics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electronic effects of an isobutyl substituent on the benzimidazole core. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and understanding the electronic modifications induced by various substituents is crucial for the rational design of novel therapeutic agents. This document synthesizes available data, presents detailed experimental protocols, and visualizes key concepts to offer a comprehensive resource for professionals in the field.

Introduction to Benzimidazole Electronics

The benzimidazole ring system is an aromatic heterocycle consisting of fused benzene and imidazole rings. Its electronic properties are characterized by a π-conjugated system that can be modulated by the introduction of substituents. The nitrogen atoms in the imidazole moiety play a crucial role: one is pyrrole-like and donates its lone pair to the aromatic system, while the other is pyridine-like and its lone pair is in the plane of the ring. This configuration makes the benzimidazole ring susceptible to both electron-donating and electron-withdrawing effects, which in turn influence its reactivity, basicity (pKa), and potential as a ligand for biological targets.

Alkyl groups, such as isobutyl, are generally considered to be weakly electron-donating through an inductive effect (+I). This donation of electron density can have several predictable consequences on the benzimidazole core, which will be explored in the subsequent sections.

Quantitative Analysis of Alkyl Substituent Effects

While specific experimental data for 2-isobutyl-1H-benzimidazole is not extensively reported in the literature, a comparative analysis with unsubstituted benzimidazole and other alkyl-substituted analogs provides a clear picture of the expected electronic impact. The isobutyl group, being a primary alkyl substituent, is expected to exert a mild electron-donating inductive effect.

pKa Values

The basicity of the benzimidazole ring, particularly the pyridine-like nitrogen, is a key parameter influenced by substituents. Electron-donating groups are expected to increase the pKa by stabilizing the protonated form.

Table 1: Experimental pKa Values of Benzimidazole and Alkyl-Substituted Derivatives

| Compound | Substituent | pKa | Reference |

| 1H-Benzimidazole | None | 5.4–5.5 | [1] |

| 2-Methyl-1H-benzimidazole | 2-Methyl | ~5.6 | [1] |

| This compound | 2-Isobutyl | ~5.6-5.7 (Estimated) | - |

Note: The pKa for this compound is an estimation based on the known effects of alkyl groups.

Spectroscopic Data

The electronic effects of substituents are also reflected in their NMR and UV-Vis spectra. An electron-donating group like isobutyl is expected to cause a slight upfield shift (lower ppm) in the chemical shifts of the aromatic protons and carbons in NMR spectroscopy and a small bathochromic (red) shift in the UV-Vis absorption maxima.

Table 2: Comparative Spectroscopic Data for Benzimidazole and Alkyl-Substituted Analogs

| Compound | Spectroscopic Data | Wavelength/Chemical Shift | Reference |

| 1H-Benzimidazole | UV-Vis (λmax in water) | 245 nm, 271 nm, 278 nm | [2] |

| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 1H), 7.6 (m, 2H), 7.2 (m, 2H) | [1][3] | |

| ¹³C NMR (DMSO-d₆) | δ 141.9, 138.5, 122.5, 115.0 | [1][3] | |

| 2-Methyl-1H-benzimidazole | ¹H NMR (CDCl₃) | δ 7.52 (m, 2H), 7.20 (m, 2H), 2.62 (s, 3H) | [4] |

| N-Butyl-1H-benzimidazole | UV-Vis (Experimental) | 248 nm, 295 nm | [5] |

Note: The data for N-butyl-1H-benzimidazole shows a slight shift compared to the parent compound, indicating the electronic influence of the alkyl group. A similar, modest effect is anticipated for the 2-isobutyl substituent.

Computational Analysis

Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are powerful tools for understanding substituent effects. Studies on N-butyl-1H-benzimidazole have shown that the presence of the alkyl group does not significantly alter the core geometry of the benzimidazole ring[5]. NBO analysis reveals hyperconjugative interactions where the σ-electrons of the C-H and C-C bonds of the alkyl group delocalize into the π* orbitals of the aromatic system, leading to a net electron donation and stabilization[5].

Table 3: Calculated Electronic Properties of Alkyl-Substituted Benzimidazoles

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| N-Butyl-1H-benzimidazole | DFT/B3LYP | -6.04 | -0.52 | 5.52 | [5] |

Note: The HOMO-LUMO gap is an indicator of chemical reactivity and is influenced by substituent electronics.

Experimental Protocols

The most common and reliable method for the synthesis of 2-alkyl-substituted benzimidazoles is the Phillips-Ladenburg condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.

Synthesis of this compound

This protocol details the synthesis of this compound from o-phenylenediamine and 3-methylbutanoic acid.

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. banglajol.info [banglajol.info]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-Isobutyl-1H-benzimidazole from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Isobutyl-1H-benzimidazole from o-phenylenediamine and isovaleric acid. Benzimidazole and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This document details the core chemical principles, experimental protocols, and characterization data for this specific synthesis.

Core Synthesis: The Phillips-Ladenburg Condensation

The synthesis of this compound is primarily achieved through the Phillips-Ladenburg benzimidazole synthesis. This well-established method involves the condensation of an o-phenylenediamine with a carboxylic acid, in this case, isovaleric acid (3-methylbutanoic acid), typically in the presence of an acid catalyst.

The reaction proceeds via a two-step mechanism. Initially, one of the amino groups of o-phenylenediamine attacks the carbonyl carbon of isovaleric acid, leading to the formation of an N-acyl-o-phenylenediamine intermediate after dehydration. Subsequently, an intramolecular cyclization occurs where the second amino group attacks the amide carbonyl, followed by another dehydration step to yield the stable aromatic benzimidazole ring.

dot

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

While a specific protocol for this compound is not extensively detailed in publicly available literature, a reliable procedure can be adapted from the general Phillips condensation method for 2-alkyl-substituted benzimidazoles. The following is a representative experimental protocol.

Materials:

-

o-Phenylenediamine

-

Isovaleric acid (3-methylbutanoic acid)

-

Hydrochloric acid (4 M) or Polyphosphoric acid (PPA)

-

Sodium hydroxide solution (10% w/v)

-

Ethanol or other suitable recrystallization solvent

-

Activated charcoal

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 equivalent) and isovaleric acid (1.1-1.2 equivalents).

-

Slowly add the acid catalyst (e.g., 4 M HCl or a catalytic amount of PPA).

-

Heat the reaction mixture to reflux (typically 100-140°C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a 10% sodium hydroxide solution until it is slightly alkaline. This will precipitate the crude product.

-

Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

For purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture. Decolorization with activated charcoal may be necessary to obtain a pure, colorless product.

-

Dry the purified crystals under vacuum to yield this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product. While specific yield and melting point data for this compound are not widely reported, typical yields for similar Phillips condensations range from 60% to 90%, depending on the specific conditions and purity of the reactants.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 |

| Isovaleric Acid | C₅H₁₀O₂ | 102.13 |

| This compound | C₁₁H₁₄N₂ | 174.24 |

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic methods. The expected characteristic spectral data are outlined below, based on the known spectra of similar 2-alkyl-benzimidazoles.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (benzimidazole ring): δ 7.1-7.6 ppm (multiplets, 4H). NH proton: δ ~12 ppm (broad singlet, 1H). Isobutyl group: -CH₂- at δ ~2.8 ppm (doublet, 2H), -CH- at δ ~2.2 ppm (multiplet, 1H), -CH₃ at δ ~1.0 ppm (doublet, 6H). |

| ¹³C NMR | Aromatic carbons: δ 110-145 ppm. C2 (imidazole ring): δ ~155 ppm. Isobutyl group: -CH₂- at δ ~38 ppm, -CH- at δ ~29 ppm, -CH₃ at δ ~22 ppm. |

| IR (cm⁻¹) | N-H stretch: ~3400-3200 (broad). C-H stretch (aromatic): ~3100-3000. C-H stretch (aliphatic): ~2960-2870. C=N stretch: ~1620. C=C stretch (aromatic): ~1590 and ~1450. |

| Mass Spec. (EI) | Molecular ion (M⁺): m/z 174. Key fragments: Loss of an isopropyl radical (m/z 131), loss of the isobutyl group (m/z 117), and fragmentation of the benzimidazole ring. |

Experimental Workflow

The overall experimental process can be visualized as a streamlined workflow from reaction setup to final product characterization.

dot

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound from o-phenylenediamine and isovaleric acid is a straightforward and efficient process based on the Phillips-Ladenburg condensation. This technical guide provides a solid foundation for researchers to successfully synthesize, purify, and characterize this compound. The versatility of the benzimidazole scaffold continues to make it a valuable target in the development of new therapeutic agents.

References

CAS number and molecular weight of 2-Isobutyl-1H-benzimidazole

An In-depth Technical Guide to 2-Isobutyl-1H-benzimidazole

This guide provides essential physicochemical data for this compound, a heterocyclic aromatic organic compound. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Data

The fundamental properties of this compound have been compiled and are presented in the table below for easy reference. This data is critical for experimental design, analytical method development, and chemical reaction modeling.

| Parameter | Value | Source |

| CAS Number | 5851-45-6 | [1][2] |

| Molecular Weight | 174.24 g/mol | [1][3] |

| Molecular Formula | C₁₁H₁₄N₂ | [1][2] |

| IUPAC Name | 2-(2-methylpropyl)-1H-benzimidazole | [2] |

| Synonyms | 1H-Benzimidazole, 2-(2-methylpropyl)-; 2-Isobutyl-1H-benzoimidazole; Benzimidazole, 2-isobutyl- | [2] |

Structural Representation

To visualize the molecular structure and the logical relationship of its core components, a diagram is provided.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Isobutyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 2-Isobutyl-1H-benzimidazole, a key heterocyclic scaffold with applications in medicinal chemistry and drug discovery. The protocol is based on the well-established Phillips-Ladenburg condensation reaction.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide array of biological activities, making them privileged structures in pharmaceutical research. The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This protocol outlines a reliable method for the synthesis of this compound via the reaction of o-phenylenediamine with isovaleric acid.

Reaction Scheme

The synthesis proceeds via the condensation of o-phenylenediamine with isovaleric acid, typically under acidic conditions, to form the benzimidazole ring.

Reaction of o-phenylenediamine with isovaleric acid to form this compound.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar eq. |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 1.0 g | 1.0 |

| Isovaleric acid | C₅H₁₀O₂ | 102.13 | 1.13 g (1.2 mL) | 1.2 |

| 4 M Hydrochloric acid | HCl | 36.46 | 10 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ~150 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Silica gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

Equipment

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Glass column for chromatography

Synthetic Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.0 g, 9.25 mmol).

-

Addition of Reagents: To the flask, add 10 mL of 4 M hydrochloric acid, followed by the slow addition of isovaleric acid (1.13 g, 11.1 mmol, 1.2 eq.).

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane = 3:1) to observe the disappearance of the starting material.[1]

-

Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Effervescence will occur.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[2]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[1] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel.[2] A gradient of ethyl acetate in hexane is a common eluent system.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Melting Point | Literature values should be consulted |

| ¹H NMR | Characteristic peaks for the isobutyl group and the aromatic protons of the benzimidazole ring.[3] |

| FT-IR (KBr, cm⁻¹) | Peaks corresponding to N-H stretching (~3400), C-H stretching (~2960), C=N stretching (~1440), and aromatic C=C stretching (~1600).[1][4] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (174.24 g/mol ). |

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Hydrochloric acid is corrosive. Handle with care.

-

Organic solvents are flammable. Avoid open flames.

-

The neutralization step with sodium bicarbonate produces carbon dioxide gas, which can cause pressure buildup if not done carefully in an open or vented container.

This protocol provides a general guideline. Researchers may need to optimize the reaction conditions, such as reaction time and temperature, to achieve the best results.

References

Application Notes and Protocols for the Biological Evaluation of 2-Isobutyl-1H-benzimidazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The substituent at the 2-position of the benzimidazole ring plays a crucial role in determining the pharmacological profile of these compounds.[3] This document provides detailed application notes and protocols for the biological evaluation of 2-isobutyl-1H-benzimidazole derivatives, a subset of this versatile scaffold. The methodologies outlined herein are based on established protocols for related 2-substituted benzimidazole derivatives and are intended to serve as a comprehensive guide for researchers.

Data Presentation

The biological activity of 2-substituted benzimidazole derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial activity. Due to the limited availability of specific data for this compound derivatives, the following table summarizes representative data for various 2-substituted benzimidazoles to provide a comparative context for expected activities.

Table 1: Representative Biological Activities of 2-Substituted Benzimidazole Derivatives

| Compound Class | Test Organism/Cell Line | Biological Activity | Quantitative Data | Reference |

| 2-Substituted Benzimidazoles | Human Breast Adenocarcinoma (MCF-7) | Anticancer | IC50 < 10 µg/mL | [4] |

| 2-Substituted Benzimidazoles | Human Hepatocellular Carcinoma (HEPG2) | Anticancer | IC50 < 10 µg/mL | [4] |

| 2-Substituted Benzimidazoles | Human Colon Carcinoma (HCT 116) | Anticancer | IC50 < 10 µg/mL | [4] |

| Benzimidazole-Triazole Hybrids | Staphylococcus aureus | Antibacterial | MIC = 3.125–12.5 µmol/mL | [5] |

| Benzimidazole-Triazole Hybrids | Escherichia coli | Antibacterial | MIC = 3.125–12.5 µmol/mL | [5] |

| 2-(Substituted-phenyl)-benzimidazoles | Candida albicans | Antifungal | No significant activity | [6] |

| Alkylsulfonyl Benzimidazoles | Human Breast Cancer (MCF-7) | Bcl-2 Inhibition | - | [7] |

Experimental Protocols

Detailed methodologies for key biological assays are provided below. These protocols are generalized from studies on related benzimidazole derivatives and may require optimization for specific this compound compounds.

Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.